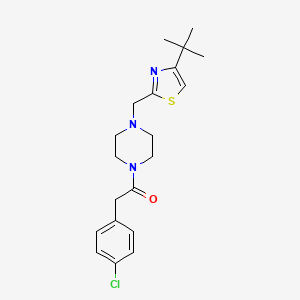

![molecular formula C20H16FN3OS B2355141 (Z)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide CAS No. 450343-41-6](/img/structure/B2355141.png)

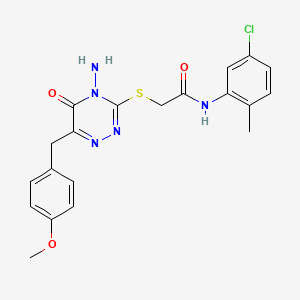

(Z)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a pyrazole derivative, which is a class of organic compounds with a five-membered ring containing two nitrogen atoms. Pyrazole derivatives are often used in the development of pharmaceuticals due to their diverse biological activities .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on its specific functional groups. For example, the fluorophenyl group might undergo reactions typical of aromatic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using various analytical techniques. For example, its solubility might be tested in various solvents, and its melting point might be determined .Wissenschaftliche Forschungsanwendungen

Analgesic, Anti-Inflammatory, and Antipyretic Activities

- A study by Menozzi et al. (1992) focused on the synthesis of a series of compounds, including a derivative with the 4-fluorophenyl group. This derivative exhibited significant analgesic, anti-inflammatory, and antipyretic activities in animal models. Additionally, it showed potent platelet antiaggregating activity, comparable to acetylsalicylic acid (Menozzi et al., 1992).

Synthesis and Structural Characterization

- Kariuki et al. (2021) synthesized and characterized isostructural compounds with fluorophenyl derivatives, contributing to the understanding of their molecular structure and potential applications in material science (Kariuki et al., 2021).

Antimicrobial Activity

- A study by Desai et al. (2012) investigated a series of compounds containing the 4-fluorophenyl group for antimicrobial properties. These compounds displayed significant inhibitory action against various bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Desai et al., 2012).

Anticancer Drug Candidates

- Gul et al. (2018) conducted a study on compounds including the fluorophenyl-pyrazole derivative, assessing their cytotoxic/anticancer effects and carbonic anhydrase inhibitory effects. Certain compounds demonstrated high potency and selectivity, suggesting their potential as anticancer drug candidates (Gul et al., 2018).

Antibacterial Studies

- Shah and Desai (2007) explored a series of isoxazoline derivatives with the fluorophenyl group for their antibacterial activity. These compounds showed promise in in vitro tests against gram-positive and gram-negative bacteria (Shah & Desai, 2007).

Photovoltaic Applications

- Li et al. (2010) synthesized a polymer incorporating the fluorophenyl-thienopyrazine unit for use in photovoltaic devices. This study contributed to the development of new materials with potential applications in solar energy conversion (Li et al., 2010).

Fluorometric Sensing for Hg2+

- Bozkurt and Gul (2018) developed a non-toxic pyrazoline derivative for selective fluorometric detection of Hg2+. This compound showed potential as a selective sensor for mercury ion detection in various applications (Bozkurt & Gul, 2018).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(Z)-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN3OS/c21-15-7-9-16(10-8-15)24-20(17-12-26-13-18(17)23-24)22-19(25)11-6-14-4-2-1-3-5-14/h1-11H,12-13H2,(H,22,25)/b11-6- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOUHRUFUDAVHPX-WDZFZDKYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)C=CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)/C=C\C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

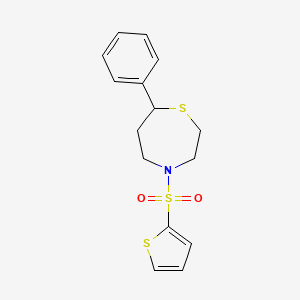

![(E)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(o-tolyl)acrylamide](/img/structure/B2355064.png)

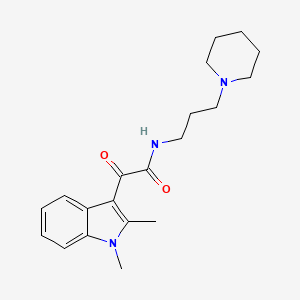

![3-(4-ethoxyphenyl)-7,8-dimethoxy-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2355065.png)

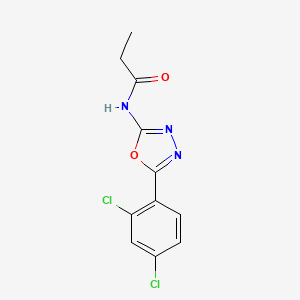

![7-(Furan-2-yl)-1,3-dimethyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2355067.png)

![1-Propan-2-yl-3-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyrrolidin-2-one](/img/structure/B2355072.png)

![4-(3-Methylbutyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2355073.png)

![5-((4-Benzylpiperidin-1-yl)(3-methoxyphenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2355078.png)

![4,7-Dimethoxy-2-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B2355080.png)